molecular formula C10H15N3O B14823752 6-(Aminomethyl)-5-cyclopropoxy-N-methylpyridin-3-amine

6-(Aminomethyl)-5-cyclopropoxy-N-methylpyridin-3-amine

Cat. No.: B14823752
M. Wt: 193.25 g/mol
InChI Key: CSIPGWZSOAEOCT-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-5-cyclopropoxy-N-methylpyridin-3-amine is a heterocyclic compound that features a pyridine ring substituted with an aminomethyl group, a cyclopropoxy group, and an N-methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-5-cyclopropoxy-N-methylpyridin-3-amine can be achieved through several synthetic routes. One common method involves the Mannich reaction, where a primary or secondary amine, formaldehyde, and a compound containing an active hydrogen atom are reacted together . Another approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, such as vanadium salts, to facilitate the aminomethylation process . The choice of solvent and temperature control are also crucial factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-5-cyclopropoxy-N-methylpyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenated compounds can be used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Aminomethyl)-5-cyclopropoxy-N-methylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of aminomethyl, cyclopropoxy, and N-methyl groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

6-(aminomethyl)-5-cyclopropyloxy-N-methylpyridin-3-amine

InChI

InChI=1S/C10H15N3O/c1-12-7-4-10(14-8-2-3-8)9(5-11)13-6-7/h4,6,8,12H,2-3,5,11H2,1H3

InChI Key

CSIPGWZSOAEOCT-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(N=C1)CN)OC2CC2

Origin of Product

United States

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